Sodium hydrosulfite, anhydrous

Description

Properties

CAS No. |

7775-14-6 |

|---|---|

Molecular Formula |

H2NaO4S2 |

Molecular Weight |

153.14 g/mol |

InChI |

InChI=1S/Na.H2O4S2/c;1-5(2)6(3)4/h;(H,1,2)(H,3,4) |

InChI Key |

VFCYIVVNTGUBCH-UHFFFAOYSA-N |

impurities |

88% pure w/w. Impurities: Disodium disulfite (1-5% w/w); Sodium sulfite (1-5% w/w); Sodium thiosulfate (0-2% w/w) |

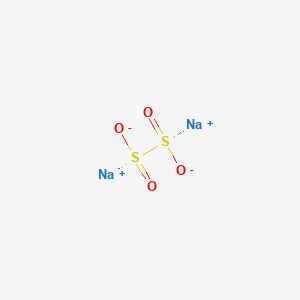

Canonical SMILES |

[O-]S(=O)S(=O)[O-].[Na+].[Na+] |

Color/Form |

White or grayish-white crystalline powder Light-lemon-colored solid in powder or flake form White, colorless or yellow-white crystals |

density |

2.38 g/cu cm 2.4 g/m³ |

flash_point |

about 100 °C (open cup) >100 °C o.c. |

melting_point |

52 °C (decomposes) |

Other CAS No. |

7775-14-6 |

physical_description |

Sodium dithionite is a whitish to light yellow crystalline solid having a sulfur dioxide-like odor. It spontaneously heats on contact with air and moisture. This heat may be sufficient to ignite surrounding combustible materials. Under prolonged exposure to fire or intense heat containers of this material may violently rupture. It is used in dyeing and to bleach paper pulp. DryPowder; Liquid; OtherSolid WHITE CRYSTALLINE POWDER. |

Pictograms |

Flammable; Irritant |

shelf_life |

Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. Keep away from combustible material. Oxidizes in air, (more readily so in presence of moisture or when in solution) to bisulfite and bisulfate and acquires an acid reaction. Sodium dithionite is not stable under physiological conditions, with the rate of decomposition increasing with increasing acidity. Upon contact with moisture, it is oxidized to hydrogen sulfite, sulfite and hydrogen sulfate, and under strongly acidic conditions it may liberate sulfur dioxide. |

solubility |

Slightly sol in alcohol; very soluble in water Slightly sol in cold water; insoluble in acids At 20 °C, 24.1 g/100 g water Solubility in water, g/100ml at 20 °C: 25 (moderate) |

Synonyms |

Dithionous Acid Disodium Salt; Blankit; Blankit IN; Blankit S; Burmol; Cyclanon ARC; Disodium Dithionite; Disodium Hydrosulfite; Hydros; Hydrosulfite R Conc; Sodium Dithionite; Sodium Hyposulfite; V-Brite B; Vatrolite; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Anhydrous Sodium Hydrosulfite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous sodium hydrosulfite (Na₂S₂O₄), also known as sodium dithionite, is a powerful reducing agent with significant applications across various scientific disciplines, including chemistry, biochemistry, and materials science. Its utility in drug development and organic synthesis stems from its capacity to reduce a wide range of functional groups. This technical guide provides a comprehensive overview of the core chemical properties of anhydrous sodium hydrosulfite, detailed experimental protocols for its analysis, and visual representations of its key chemical processes to support researchers and scientists in its effective and safe application.

Core Chemical and Physical Properties

Anhydrous sodium hydrosulfite is a white to grayish crystalline powder with a faint sulfurous odor.[1][2] It is a salt of dithionous acid and is known for its strong reducing capabilities. The anhydrous form is notably sensitive to moisture and air, which influences its stability and handling requirements.[3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of anhydrous sodium hydrosulfite.

Table 1: Physical Properties of Anhydrous Sodium Hydrosulfite

| Property | Value | References |

| Chemical Formula | Na₂S₂O₄ | [1] |

| Molar Mass | 174.11 g/mol | [3][6][7] |

| Appearance | White to grayish crystalline powder | [1][2] |

| Odor | Faint sulfurous odor | [1][2] |

| Density | 2.38 g/cm³ | [1][2] |

| Melting Point | Decomposes | [2] |

| Solubility in Water | 18.2 g/100 mL (at 20 °C) | [2] |

| Solubility in Organic Solvents | Slightly soluble in ethanol and methanol | [2] |

Table 2: Chemical and Safety Properties of Anhydrous Sodium Hydrosulfite

| Property | Value | References |

| Redox Potential (E⁰' at pH 7) | -0.66 V vs. SHE | [1][2] |

| Decomposition in Air | > 90 °C | [1][2] |

| Decomposition without Air | > 150 °C | [1][2] |

| Autoignition Temperature | Classified as self-heating | [3] |

| Flash Point | > 100 °C | [2][6][7] |

| Acute Oral Toxicity (LD₅₀, rat) | ~2500 mg/kg | [8] |

Reactivity and Stability

Anhydrous sodium hydrosulfite is a metastable compound that exhibits significant reactivity, particularly as a reducing agent. Its stability is highly dependent on environmental conditions.

Decomposition Pathways

The decomposition of anhydrous sodium hydrosulfite proceeds via different pathways depending on the presence of air (oxygen) and moisture.

-

In the presence of air and moisture: It readily reacts with oxygen.[2] Above 90°C, it decomposes to form sodium sulfate (Na₂SO₄) and sulfur dioxide (SO₂).[1][2][9]

-

2 Na₂S₂O₄ + 2 O₂ → 2 Na₂SO₄ + 2 SO₂

-

-

In the absence of air: When heated above 150°C, it decomposes to sodium sulfite (Na₂SO₃), sodium thiosulfate (Na₂S₂O₃), and sulfur dioxide (SO₂), with trace amounts of sulfur.[1][2][10]

-

2 Na₂S₂O₄ → Na₂SO₃ + Na₂S₂O₃ + SO₂

-

-

In aqueous solution: Solutions of sodium hydrosulfite are unstable and deteriorate over time through disproportionation to form sodium thiosulfate and sodium bisulfite (NaHSO₃).[1][2]

-

2 Na₂S₂O₄ + H₂O → Na₂S₂O₃ + 2 NaHSO₃

-

Reducing Properties

Sodium hydrosulfite is a potent reducing agent, a property attributed to the dithionite anion (S₂O₄²⁻). In solution, the dithionite anion can dissociate into the sulfur dioxide radical anion ([SO₂]⁻), which is a powerful reductant.[1] It is widely used for the reduction of various organic functional groups, including nitro compounds, aldehydes, and ketones.[5] The standard reduction potential of the dithionite/bisulfite couple at pH 7 is -0.66 V, indicating its strong reducing power.[1][2]

Experimental Protocols

Accurate determination of the purity and stability of anhydrous sodium hydrosulfite is critical for its effective use in research and development. The following sections provide detailed methodologies for key experiments.

Assay of Purity by Iodometric Titration

This method determines the percentage of active sodium hydrosulfite in a sample. The procedure is based on the reaction of sodium hydrosulfite with formaldehyde to form a stable adduct, which is then titrated with a standard iodine solution.[11][12]

Principle:

Sodium hydrosulfite reacts with formaldehyde in a neutral or slightly alkaline solution to form sodium formaldehyde sulfoxylate and sodium formaldehyde bisulfite. The sulfoxylate is then oxidized by iodine in a quantitative manner. Any sulfites present in the sample are rendered unreactive towards iodine by formaldehyde.

Reagents and Solutions:

-

Standard Iodine Solution (0.1 N): Prepare and standardize according to established procedures.

-

Neutral Formaldehyde Solution (approx. 20%): Mix 100 mL of formaldehyde (37%) with 100 mL of distilled water. Add a few drops of phenolphthalein indicator and neutralize with 0.1 N sodium hydroxide solution until a faint pink color persists.

-

Acetic Acid Solution (20% v/v): Dilute 20 mL of glacial acetic acid with 80 mL of distilled water.

-

Starch Indicator Solution (1% w/v): Prepare a paste of 1 g of soluble starch with a small amount of cold water and add it to 100 mL of boiling water with constant stirring.

-

Standard Sodium Thiosulfate Solution (0.1 N): (For back-titration, if needed) Prepare and standardize according to established procedures.

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.5 g of the anhydrous sodium hydrosulfite sample into a clean, dry weighing bottle.

-

Reaction with Formaldehyde: Transfer the weighed sample into a 250 mL Erlenmeyer flask containing 50 mL of the neutral formaldehyde solution. Swirl the flask gently to dissolve the sample completely.

-

Dilution: Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with distilled water. Mix thoroughly.

-

Titration:

-

Pipette a 20 mL aliquot of the prepared sample solution into a 250 mL Erlenmeyer flask.

-

Add 5 mL of the 20% acetic acid solution.

-

Add 1-2 mL of the starch indicator solution.

-

Titrate immediately with the standard 0.1 N iodine solution. The endpoint is reached when the solution turns a permanent deep blue color.

-

-

Calculation: The percentage of Na₂S₂O₄ in the sample can be calculated using the following formula:

% Na₂S₂O₄ = (V_I × N_I × 87.05) / (W_sample × (20/100))

Where:

-

V_I = Volume of iodine solution used in the titration (mL)

-

N_I = Normality of the iodine solution (N)

-

87.05 = Milliequivalent weight of Na₂S₂O₄

-

W_sample = Weight of the sodium hydrosulfite sample (g)

-

Thermal Stability Analysis by Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for assessing the thermal stability of anhydrous sodium hydrosulfite using TGA, which measures changes in mass as a function of temperature.

Principle:

By heating a sample of sodium hydrosulfite at a controlled rate in a specific atmosphere (e.g., inert or oxidative), TGA can identify the temperatures at which decomposition occurs by detecting mass loss due to the evolution of gaseous products like SO₂.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Sample pans (e.g., alumina, platinum)

-

High-purity nitrogen or air for purge gas

Procedure:

-

Instrument Calibration: Calibrate the TGA for temperature and mass according to the manufacturer's instructions.

-

Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of the anhydrous sodium hydrosulfite sample into a TGA sample pan.

-

Experimental Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the system with the desired gas (e.g., nitrogen for inert atmosphere, air for oxidative atmosphere) at a constant flow rate (e.g., 20-50 mL/min).

-

Set the temperature program:

-

Initial temperature: Ambient (e.g., 25 °C)

-

Heating rate: A controlled rate, typically 10 °C/min.

-

Final temperature: A temperature sufficient to ensure complete decomposition (e.g., 300 °C).

-

-

-

Data Acquisition: Start the TGA run and record the mass loss as a function of temperature.

-

Data Analysis:

-

Plot the TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature).

-

Determine the onset temperature of decomposition from the TGA curve, which indicates the beginning of significant mass loss.

-

Identify the peak temperatures on the DTG curve, which correspond to the temperatures of maximum decomposition rates.

-

Calculate the percentage of mass loss at each decomposition step to infer the nature of the evolved gases and the decomposition products.[9]

-

Safety, Handling, and Storage

Anhydrous sodium hydrosulfite is a reactive and potentially hazardous chemical that requires careful handling and storage.

-

Hazards: It is classified as a self-heating substance and may catch fire upon contact with moisture or air.[3][4] Contact with acids liberates toxic sulfur dioxide gas.[3] It is harmful if swallowed.[3][4]

-

Handling: Handle in a well-ventilated area, away from sources of ignition.[3] Avoid creating dust.[4] Wear appropriate personal protective equipment, including gloves and safety goggles.[13]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[3][4] It is sensitive to air and moisture and should be stored under an inert atmosphere if possible.[3] Keep away from acids, strong oxidizing agents, and water.[3][13]

Conclusion

This technical guide has provided a detailed overview of the essential chemical properties of anhydrous sodium hydrosulfite. The quantitative data, detailed experimental protocols, and visual diagrams are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the safe and effective utilization of this versatile reducing agent in their work. A thorough understanding of its reactivity, stability, and handling requirements is paramount to ensure successful and safe experimental outcomes.

References

- 1. Sodium dithionite - Wikipedia [en.wikipedia.org]

- 2. Sodium dithionite - Sciencemadness Wiki [sciencemadness.org]

- 3. westliberty.edu [westliberty.edu]

- 4. fishersci.com [fishersci.com]

- 5. SODIUM HYDROSULFITE - Ataman Kimya [atamanchemicals.com]

- 6. chembk.com [chembk.com]

- 7. chembk.com [chembk.com]

- 8. worldscientific.com [worldscientific.com]

- 9. diva-portal.org [diva-portal.org]

- 10. atamankimya.com [atamankimya.com]

- 11. egchemicals.com [egchemicals.com]

- 12. Sodium Dithionite Purity and Decomposition Products in Solid Samp...: Ingenta Connect [ingentaconnect.com]

- 13. edvotek.com [edvotek.com]

"synthesis of anhydrous sodium dithionite"

An In-depth Technical Guide to the Synthesis of Anhydrous Sodium Dithionite

Introduction

Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is a powerful reducing agent with significant industrial applications, including in textile dyeing, paper pulp bleaching, and chemical synthesis.[1][2][3] It is a white to grayish crystalline powder with a faint sulfurous odor.[1][4] While stable when perfectly dry, it is sensitive to moisture and air, and its aqueous solutions are prone to decomposition.[1][2][4] Anhydrous sodium dithionite decomposes above 90°C in the air and above 150°C in the absence of air.[1][4] This guide provides a comprehensive overview of the primary industrial and laboratory methods for synthesizing anhydrous sodium dithionite, tailored for researchers, scientists, and professionals in drug development.

Core Synthesis Methodologies

The industrial production of sodium dithionite primarily relies on the reduction of sulfur dioxide (SO₂) using various reducing agents. The choice of method often depends on factors such as cost, raw material availability, and desired product purity. The most prominent methods include the zinc dust process, the formate process, and the sodium borohydride process.

Zinc Dust Process

Historically one of the most important methods, the zinc dust process was developed by BASF and involves a two-step reaction.[5][6][7] First, an aqueous slurry of zinc dust is reacted with sulfur dioxide to produce zinc dithionite (ZnS₂O₄).[5] In the second step, the zinc is precipitated from the solution by adding sodium hydroxide or sodium carbonate, yielding sodium dithionite and zinc hydroxide or carbonate as a byproduct.[5][7]

The fundamental reactions are:

Formate Process

The formate process utilizes sodium formate (HCOONa) as the reducing agent in an aqueous methanol solution.[2][8] Sulfur dioxide and an alkaline sodium compound, such as sodium hydroxide or sodium carbonate, are introduced into a solution of sodium formate in aqueous methanol.[2][9] This method is widely used for its efficiency and the high purity of the resulting product.[10] The reaction is typically carried out under pressure.[2][8]

The overall reaction can be represented as: 2HCOONa + 2SO₂ + 2NaOH → Na₂S₂O₄ + 2HCOOH + Na₂SO₃ (simplified)

A more specific reaction is described as: HCOONa + 2SO₂ + NaOH → Na₂S₂O₄ + CO₂ + H₂O

Sodium Borohydride Process

This method employs sodium borohydride (NaBH₄) as a potent reducing agent. The reaction is carried out in a strongly alkaline solution where sodium borohydride is stable.[2][8] Sulfur dioxide and sodium hydroxide are added to produce sodium dithionite.[2] Each equivalent of hydride (H⁻) from the borohydride reduces two equivalents of sulfur dioxide.[1][6]

The stoichiometry of the reaction is as follows: NaBH₄ + 8NaOH + 8SO₂ → 4Na₂S₂O₄ + NaBO₂ + 6H₂O[1][6]

Electrolytic Process

Electrochemical methods involve the reduction of sulfur dioxide or bisulfite (HSO₃⁻) solutions in an electrolytic cell.[11][12] For instance, an aqueous solution of sodium bisulfite can be circulated as the catholyte, where it is reduced to dithionite.[11] The process parameters, such as pH, temperature, and reduction potential, must be carefully controlled to optimize the yield and prevent product decomposition.[11][12]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the different synthesis methods, facilitating a direct comparison.

| Parameter | Zinc Dust Process | Formate Process | Sodium Borohydride Process | Electrolytic Process |

| Primary Reactants | Zinc dust, Sulfur dioxide, Sodium hydroxide/carbonate | Sodium formate, Sulfur dioxide, Sodium hydroxide/carbonate, Methanol | Sodium borohydride, Sulfur dioxide, Sodium hydroxide | Sodium bisulfite / SO₂ in water |

| Reaction Temperature | ~40°C (Step 1)[5][7] | 65 - 85°C[10][13][14] | Not specified | 5 - 25°C[11] |

| Reaction Pressure | Atmospheric | 1 - 3 bar[2][8] | Not specified | Atmospheric |

| pH | 5 - 6 (Amalgam variant)[2][8] | 4 - 5[2][8] | Strongly alkaline[2][8] | 4.6 - 5.8 (Catholyte)[11] |

| Purity of Product | High | 87% - 91%[10][15] | High | Solution form |

| Typical Yield | Not specified | ~75% (based on SO₂)[15] | Not specified | Dependent on current efficiency |

Experimental Protocols

Protocol 1: Zinc Dust Process for Sodium Dithionite

This protocol describes a typical industrial batch process for producing anhydrous sodium dithionite.

Materials:

-

Zinc dust

-

Sulfur dioxide (liquid or gaseous)

-

Sodium hydroxide or Sodium carbonate solution

-

Sodium chloride

-

Methanol

Procedure:

-

Preparation of Zinc Dithionite: An aqueous slurry of zinc dust is prepared in a stirred, cooled reactor.[5] The temperature is maintained at approximately 40°C.[5][7]

-

Reaction with SO₂: Liquid or gaseous sulfur dioxide is introduced into the zinc slurry. The reaction is allowed to proceed until the zinc dust is consumed, forming a solution of zinc dithionite.[5]

-

Filtration: The resulting solution is passed through a filter press to remove any unreacted zinc dust and other solid impurities.[5][7]

-

Precipitation of Zinc: The clarified zinc dithionite solution is transferred to a second set of stirred vessels. A solution of sodium hydroxide or sodium carbonate is added to precipitate zinc as zinc hydroxide or zinc carbonate.[5][7]

-

Removal of Zinc Byproduct: The precipitated zinc salt is removed using another filter press, leaving a clarified solution of sodium dithionite.[5][7]

-

Isolation of Anhydrous Na₂S₂O₄: Anhydrous sodium dithionite is precipitated from the solution by concentration under vacuum. Sodium chloride is added at a temperature greater than 60°C to salt out the product.[5][7][8]

-

Washing and Drying: The precipitated sodium dithionite crystals are filtered, washed with methanol to remove residual water and impurities, and finally dried at 90-100°C.[5][7][8]

Protocol 2: Formate Process for Sodium Dithionite

This protocol outlines a continuous production method using sodium formate.

Materials:

-

Sodium formate

-

Sodium hydroxide

-

Sulfur dioxide

-

Methanol

-

Water

Procedure:

-

Reactant Feed: A 58% aqueous solution of sodium formate, a mixture of 48% aqueous sodium hydroxide and methanol, and sulfur dioxide are continuously fed into the first stage of a multi-stage reactor system.[13]

-

First Reactor Stage: The reaction is initiated in the first reactor at a temperature of approximately 78°C and a pressure of 1 Kg/cm² G.[13] The residence time is controlled (e.g., 2.5 hours) to achieve a specific conversion rate of sulfurous acid anhydride to dithionite (e.g., 25-50%).[13]

-

Second Reactor Stage: The reaction mixture is continuously withdrawn from the first reactor and fed into a second reactor maintained at a higher temperature (e.g., 83°C) and the same pressure.[13] The remaining required sulfur dioxide may be introduced at this stage.

-

Crystallization: The reaction continues in the second reactor with a specific residence time (e.g., 2 hours), during which sodium dithionite crystallizes out of the solution, forming a slurry.[13]

-

Stabilization (Optional but Recommended): To improve stability, an aqueous solution of sodium carbonate (10-30% by weight) can be added to the final slurry at 15-80°C. This causes sodium carbonate to precipitate and adhere to the dithionite crystals.[13]

-

Isolation and Drying: The slurry containing the sodium dithionite crystals is continuously withdrawn. The crystals are separated by filtration, washed (e.g., with methanol), and dried to yield the final anhydrous product.[2]

Visualizations: Workflows and Pathways

The following diagrams illustrate the logical flow of the key synthesis processes.

Caption: Workflow for the Zinc Dust Synthesis of Sodium Dithionite.

Caption: Workflow for the Formate Process Synthesis of Sodium Dithionite.

Caption: Key Chemical Pathways for Sodium Dithionite Synthesis.

References

- 1. Sodium dithionite - Wikipedia [en.wikipedia.org]

- 2. Sodium Dithionite | Na2S2O4 | CID 24489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Sodium dithionite - Sciencemadness Wiki [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

- 6. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. SODIUM DITHIONITE - Ataman Kimya [atamanchemicals.com]

- 9. US7968076B2 - Method for producing sodium dithionite - Google Patents [patents.google.com]

- 10. US3714340A - Process for the preparation of sodium dithionite - Google Patents [patents.google.com]

- 11. EP0332394A1 - Electrosynthesis of sodium dithionite - Google Patents [patents.google.com]

- 12. US5126018A - Method of producing sodium dithionite by electrochemical means - Google Patents [patents.google.com]

- 13. US4126716A - Process for preparing stable anhydrous sodium dithionite - Google Patents [patents.google.com]

- 14. US3917807A - Method for producing anhydrous sodium dithionite - Google Patents [patents.google.com]

- 15. US4127642A - Production of sodium dithionite from sulfur dioxide, sodium formate, and sodium carbonate with minimum quantities of water and methanol - Google Patents [patents.google.com]

An In-depth Technical Guide to Sodium Hydrosulfite (Anhydrous)

CAS Number: 7775-14-6

Anhydrous Sodium Hydrosulfite: A Comprehensive Technical Overview for Researchers

Sodium hydrosulfite, also known as sodium dithionite, is a powerful reducing agent with the chemical formula Na₂S₂O₄.[1][2][3] It is a versatile chemical widely employed across various industrial and research applications, primarily for its strong reducing capabilities.[1][4][5] This guide provides an in-depth look at its properties, synthesis, mechanisms, experimental applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Anhydrous sodium hydrosulfite is a white to grayish crystalline powder, often with a faint sulfurous odor.[1][6] It is stable in dry air but is sensitive to moisture and heat, decomposing in hot water and acidic solutions.[1][7]

| Property | Value |

| Chemical Formula | Na₂S₂O₄ |

| Molar Mass | 174.11 g/mol [1] |

| CAS Number | 7775-14-6[1] |

| EC Number | 231-890-0[1] |

| Appearance | White to light-yellow crystalline powder[1][6] |

| Density | 2.13 - 2.38 g/cm³[6][8] |

| Melting Point | 52 °C (decomposes)[6][9] |

| Boiling Point | Decomposes[6] |

| Water Solubility | 18.2 - 250 g/L at 20 °C (undergoes slow decomposition)[6][8] |

| Solubility | Slightly soluble in alcohol[6] |

| pH | 5.5 - 8.5 (50 g/L solution at 20 °C)[6] |

| Redox Potential | -0.66 V (vs. SHE at pH 7)[1] |

Synthesis and Manufacturing

Sodium hydrosulfite is produced industrially through the reduction of sulfur dioxide. Several methods are employed, with the formate process and zinc dust process being the most common.

-

Zinc Dust Process: This is a two-step process. First, sulfur dioxide is reacted with zinc powder to produce zinc dithionite. The zinc dithionite is then treated with sodium hydroxide or sodium carbonate to yield sodium hydrosulfite and a zinc precipitate.[1][7][10]

-

2 SO₂ + Zn → ZnS₂O₄

-

ZnS₂O₄ + 2 NaOH → Na₂S₂O₄ + Zn(OH)₂

-

-

Formate Process: In this method, sodium formate is used as the reducing agent. Sodium formate is dissolved in aqueous methanol, and then sulfur dioxide and sodium hydroxide are introduced under pressure while maintaining a specific pH.[1][10]

-

Sodium Borohydride Process: Sodium borohydride serves as the reducing agent in an alkaline solution. The reaction with sulfur dioxide and sodium hydroxide is as follows:[1][7] NaBH₄ + 8 NaOH + 8 SO₂ → 4 Na₂S₂O₄ + NaBO₂ + 6 H₂O

References

- 1. atamankimya.com [atamankimya.com]

- 2. Solutions | Chemical Solutions for Industry | Sodium Hydrosulfite [chemicalsolutions.net]

- 3. Sodium Dithionite [commonorganicchemistry.com]

- 4. fiveable.me [fiveable.me]

- 5. marketpublishers.com [marketpublishers.com]

- 6. atamankimya.com [atamankimya.com]

- 7. Sodium dithionite - Wikipedia [en.wikipedia.org]

- 8. chembk.com [chembk.com]

- 9. chemimpex.com [chemimpex.com]

- 10. SODIUM HYDROSULFITE - Ataman Kimya [atamanchemicals.com]

A Comprehensive Technical Guide to the Physical Properties of Sodium Dithionite

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physical properties of sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite. The information is curated for researchers, scientists, and professionals in drug development who require a precise and detailed understanding of this powerful reducing agent. This document summarizes key quantitative data in structured tables, outlines experimental methodologies for property determination, and visualizes relevant chemical pathways.

Core Physical and Chemical Properties

Sodium dithionite is a versatile chemical compound with distinct physical characteristics. It typically appears as a white to grayish-white crystalline powder, often with a faint sulfurous odor.[1][2][3] It is commercially available in both anhydrous and dihydrate forms.[1][3]

Quantitative Physical Properties

The following tables summarize the key quantitative physical properties of both anhydrous and dihydrated sodium dithionite, providing a comparative overview for easy reference.

Table 1: General Physical Properties of Sodium Dithionite

| Property | Anhydrous Sodium Dithionite | Dihydrate Sodium Dithionite |

| Molar Mass | 174.107 g/mol [1][3] | 210.146 g/mol [1][3] |

| Appearance | White to grayish crystalline powder[1][3] | Light-lemon colored flakes[1] |

| Odor | Faint sulfurous odor[1][2][3] | Faint sulfurous odor |

| Density | 2.38 g/cm³[1][3] | 1.58 g/cm³[1][3] |

| Melting Point | Decomposes | 52 °C (126 °F; 325 K)[1][3] |

| Boiling Point | Decomposes[1][3] | Decomposes |

Table 2: Solubility of Sodium Dithionite

| Solvent | Anhydrous Sodium Dithionite | Dihydrate Sodium Dithionite |

| Water | 18.2 g/100 mL (20 °C)[1][3] | 21.9 g/100 mL (20 °C)[1][3] |

| Alcohol | Slightly soluble[1] | Slightly soluble |

Table 3: Crystal Structure of Anhydrous Sodium Dithionite

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 2/c 1 |

| Lattice Constants | a = 6.404 Å, b = 6.559 Å, c = 6.586 Å |

| Lattice Angles | α = 90°, β = 119.51°, γ = 90° |

| S-S Bond Distance | 239 pm[1] |

| O-S-S-O Torsional Angle | gauche 56° (in dihydrate)[1] |

Thermal Stability and Decomposition

Sodium dithionite is stable in dry air but is sensitive to heat and moisture.[2] Anhydrous sodium dithionite undergoes thermal decomposition under different conditions. In the presence of air, it decomposes above 90 °C to sodium sulfate (Na₂SO₄) and sulfur dioxide (SO₂).[1][3] In the absence of air, it decomposes rapidly above 150 °C into sodium sulfite (Na₂SO₃), sodium thiosulfate (Na₂S₂O₃), sulfur dioxide (SO₂), and trace amounts of sulfur.[1][3]

Aqueous solutions of sodium dithionite are unstable and deteriorate over time.[1] The decomposition in aqueous solution is accelerated by increased acidity and temperature.[4]

Decomposition Pathways

The following diagrams illustrate the thermal decomposition pathways of anhydrous sodium dithionite under different atmospheric conditions.

Caption: Decomposition of anhydrous sodium dithionite in the presence of air.

References

An In-depth Technical Guide to the Molecular Structure of Anhydrous Sodium Hydrosulfite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and crystal structure of anhydrous sodium hydrosulfite (Na₂S₂O₄), also known as sodium dithionite. The information presented is collated from crystallographic studies and spectroscopic data, offering a detailed view of the compound's solid-state architecture.

Molecular Structure of the Dithionite Anion

Anhydrous sodium hydrosulfite is an ionic compound consisting of two sodium cations (Na⁺) and one dithionite anion (S₂O₄²⁻). The dithionite anion is the key to the compound's chemical properties. The structure of this anion has been determined by single-crystal X-ray diffraction and Raman spectroscopy.[1]

The dithionite anion possesses C₂ symmetry and is characterized by an unusually long and weak sulfur-sulfur bond.[1] This elongated S-S bond, measured at approximately 239 pm, is about 30 pm longer than a typical S-S single bond.[1][2] This bond fragility is a critical factor in the compound's chemistry, leading to the dissociation of the dithionite anion into [SO₂]⁻ radicals in solution.[2]

In the anhydrous solid state, the anion adopts a nearly eclipsed conformation, with an O-S-S-O torsional angle of 16°.[1] This is in contrast to the dihydrated form (Na₂S₂O₄·2H₂O), where the anion has a gauche conformation with a 56° torsional angle.[1][2]

Below is a diagram illustrating the molecular structure of the dithionite anion.

Crystal Structure of Anhydrous Sodium Hydrosulfite

The solid-state structure of anhydrous sodium hydrosulfite was determined through X-ray analysis by J.D. Dunitz in 1956. The crystals are monoclinic, belonging to the space group P2/c.[3] The structure consists of layers of sodium cations and dithionite anions held together by strong sodium-oxygen ionic interactions.[3]

The following table summarizes the key crystallographic data for anhydrous sodium hydrosulfite.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a | 6.404 Å |

| b | 6.559 Å |

| c | 6.586 Å |

| β | 119.51° |

| Molecules per unit cell (Z) | 2 |

Data sourced from Dunitz, J.D. (1956). Acta Crystallographica, 9, 579-586.[3][4]

The key bond length and angle defining the geometry of the dithionite anion in the anhydrous crystal are presented below.

| Parameter | Value |

| S-S Bond Length | 239 pm |

| O-S-S-O Torsional Angle | 16° |

Data sourced from various spectroscopic and crystallographic studies.[1][2]

The diagram below illustrates the ionic interactions within the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular and crystal structure of anhydrous sodium hydrosulfite was achieved using single-crystal X-ray diffraction. While the specific, detailed protocol from the original 1956 study is not fully available, a general methodology for such an analysis is provided below.

-

Sample Acquisition: A sample of anhydrous sodium dithionite is obtained. The original study used a sample crystallized by salting out from an aqueous solution with sodium chloride.[3]

-

Crystal Selection: From the bulk sample, a small, single crystal of suitable size and quality (typically < 0.5 mm in all dimensions) is isolated under a microscope. The crystal should be well-formed and free of cracks or other defects.

-

Mounting: The selected crystal is mounted on a goniometer head using a suitable adhesive or oil.

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα), a goniometer, and a detector (e.g., CCD or CMOS) is used.

-

Unit Cell Determination: The crystal is centered in the X-ray beam, and a series of diffraction images are collected at different orientations. These images are used to determine the dimensions and angles of the unit cell and to identify the crystal system.

-

Intensity Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam. The intensities of the diffracted X-rays are recorded by the detector.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, polarization, and absorption. The intensities are integrated to produce a list of unique reflections with their corresponding Miller indices (h,k,l) and intensities.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms (in this case, sulfur).

-

Structure Refinement: The initial atomic model is refined against the experimental data. In the case of the original study on sodium dithionite, this was achieved through successive difference Fourier projections.[3] Modern methods employ least-squares refinement to minimize the difference between the observed and calculated structure factors. This process refines the atomic positions, and thermal parameters.

-

Final Model: The final refined structure provides precise information on bond lengths, bond angles, and the overall molecular and crystal packing. The quality of the final model is assessed using parameters such as the R-factor.

This generalized protocol outlines the fundamental steps involved in elucidating the crystal structure of a compound like anhydrous sodium hydrosulfite, providing the foundational data for the detailed structural analysis presented in this guide.

References

Stability of Anhydrous Sodium Hydrosulfite in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Anhydrous sodium hydrosulfite (Na₂S₂O₄), also known as sodium dithionite, is a powerful reducing agent with significant applications across various scientific and industrial fields, including pharmaceuticals. However, its utility is often challenged by its inherent instability in aqueous solutions. This technical guide provides an in-depth analysis of the factors governing the stability of sodium hydrosulfite solutions, its decomposition kinetics, and methods for its analysis and stabilization.

Factors Influencing the Stability of Sodium Hydrosulfite Solutions

The stability of sodium hydrosulfite in solution is a critical parameter for its effective application. Several factors significantly influence its rate of decomposition.

Effect of pH

The pH of the solution is a primary determinant of sodium hydrosulfite stability. It is markedly more stable in alkaline conditions.[1][2] In acidic environments, its degradation rate increases significantly.[2][3] Alkaline solutions (pH 9-12) can preserve sodium hydrosulfite for several days under anaerobic conditions at room temperature.[1]

Effect of Temperature

Temperature plays a crucial role in the decomposition of sodium hydrosulfite. As the temperature of the solution increases, the concentration of the dithionite ion decreases.[1] Anhydrous sodium hydrosulfite in air decomposes exothermically upon prolonged heating above 90°C, producing sodium sulfate (Na₂SO₄) and sulfur dioxide (SO₂).[1][3][4] In the absence of air, it decomposes rapidly above 150°C to sodium sulfite (Na₂SO₃), sodium thiosulfate (Na₂S₂O₃), sulfur dioxide, and small amounts of sulfur.[1][4]

Effect of Concentration

The concentration of the sodium hydrosulfite solution also impacts its stability. A rapid decrease in stability has been noted at higher concentrations.[2]

Presence of Oxygen (Air)

Sodium hydrosulfite solutions are sensitive to air. In the presence of oxygen, it oxidizes, which lowers the pH of the medium and accelerates the decomposition process.[1] The reaction with oxygen and water leads to the formation of sodium hydrogen sulfate (NaHSO₄) and sodium bisulfite (NaHSO₃).[4] To maintain stability, solutions should be kept under an inert atmosphere, excluding oxygen.[1]

Decomposition Kinetics and Pathways

The decomposition of sodium hydrosulfite in aqueous solution is a complex process with kinetics that can vary depending on the conditions.

Under anaerobic conditions, the decomposition in aqueous solution is reported to be a second-order reaction with respect to the sodium hydrosulfite concentration.[1] The primary decomposition products are sodium thiosulfate (Na₂S₂O₃) and sodium bisulfite (NaHSO₃).[1] The generally accepted equation for this decomposition at pH 7 is:

2S₂O₄²⁻ + H₂O → S₂O₃²⁻ + 2HSO₃⁻[3][4]

However, the actual decomposition process is more intricate and can involve radical intermediates like the hyposulfite radical ion (SO₂⁻).[1]

In alkaline solutions, the decomposition follows first-order kinetics with a reported activation energy of 26.5 kcal/g-molecule.[5] In concentrated bisulfite buffer solutions, the decomposition also follows first-order kinetics with an activation energy of 18 kcal/mole.[6]

The decomposition can also be autocatalytic, especially at lower pH values, characterized by an induction period followed by a rapid reaction.[1][7]

Quantitative Stability Data

The following tables summarize the quantitative data found in the literature regarding the stability of sodium hydrosulfite solutions under various conditions.

| pH | Temperature (°C) | Concentration (M) | Observation | Reference |

| 9-12 | Room Temperature | Not Specified | Decomposes slowly over a matter of days under anaerobic conditions. | [1] |

| 11.5 | Not Specified | Not Specified | Relatively stable. | [2] |

| 12.5 | 100 | 0.4 | Suggested as the most promising conditions for stability in kraft cooking applications. | [1][2] |

| 3.5-5.0 | 23 | Not Specified | Moderately rapid decomposition, investigated for kinetic rate equation determination. | [7] |

| 4.5 | 32 | Not Specified | Second-order reaction with a rate constant of 0.044 (g-molecule/l)⁻¹ min⁻¹. | [5] |

Table 1: Influence of pH, Temperature, and Concentration on Sodium Hydrosulfite Stability

| Condition | Order of Reaction | Activation Energy (kcal/mol) | Rate Constant | Reference |

| Anaerobic, aqueous | Second | Not Specified | Not Specified | [1] |

| Alkaline solution | First | 26.5 | 4.5 x 10⁻³ min⁻¹ at 88.5°C | [5] |

| Bisulfite buffer | First | 18 | Not Specified | [6] |

Table 2: Kinetic Parameters of Sodium Hydrosulfite Decomposition

Experimental Protocols for Stability Assessment

Detailed experimental protocols are crucial for reproducible stability studies. Below are outlines of common methodologies.

Iodometric Titration for Quantification

A widely used method for determining the concentration of sodium hydrosulfite and its decomposition products is iodometric titration.

Principle: This method is based on the reaction of sodium hydrosulfite with an excess of a standard iodine solution, followed by back-titration of the unreacted iodine with a standard sodium thiosulfate solution. To differentiate between dithionite, bisulfite, and thiosulfate, the sample can be treated with formaldehyde, which forms a stable adduct with dithionite (sodium formaldehyde sulfoxylate) and renders sulfites unreactive to iodine.[8]

Protocol Outline:

-

Sample Preparation: A known weight of the sodium hydrosulfite solution is added to a flask containing a known excess of standard iodine solution.

-

Reaction: The mixture is allowed to react for a specific time in a stoppered flask to prevent iodine loss.

-

Back-Titration: The excess iodine is then titrated with a standardized sodium thiosulfate solution using a starch indicator to determine the endpoint (disappearance of the blue color).

-

Analysis of Decomposition Products: To analyze for bisulfite and thiosulfate in the presence of dithionite, a separate aliquot of the sample is first treated with a formaldehyde-sodium carbonate solution to stabilize the dithionite before proceeding with the iodometric titration.[8]

Spectrophotometric Determination

Spectrophotometric methods offer a simpler and faster alternative for quantifying sodium hydrosulfite.

Principle: One method involves the reaction of sodium hydrosulfite with copper sulfate, leading to a decrease in the absorbance of the copper sulfate solution, which can be measured at a specific wavelength.[9][10][11]

Optimized Conditions: [9][10][11]

-

Copper Sulfate Concentration: 1.0 M

-

Catalyst: 0.15 M Sulfuric acid

-

Temperature: 70°C

-

Reaction Time: 45 minutes

-

Detection Wavelength: 815 nm

Ion Chromatography

Ion chromatography provides a rapid and accurate method for the quantification of dithionite and its anionic decomposition products.[10][11] This technique allows for the simultaneous determination of multiple sulfur-containing species.

Visualization of Decomposition Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key chemical pathways and a typical experimental workflow for stability analysis.

Caption: Decomposition pathways of sodium hydrosulfite.

Caption: Experimental workflow for stability analysis.

Stabilization of Sodium Hydrosulfite Solutions

Given its instability, various methods have been developed to stabilize sodium hydrosulfite solutions.

-

Alkaline Buffers: As previously mentioned, maintaining an alkaline pH is the most common and effective method for stabilization.[1] Sodium carbonate is often added to commercial preparations for this purpose.[12]

-

Chemical Additives: Certain chemical additives can enhance stability. A mixture of oxalic acid and a water-soluble inorganic carbonate has been shown to stabilize sodium hydrosulfite against spontaneous decomposition in the presence of water.[13] The addition of borax can further improve this stabilizing effect.[13]

-

Aliphatic Amines: The addition of aliphatic amines with five or more carbon atoms has been found to remarkably improve the stability of sodium hydrosulfite, particularly when exposed to air.[14]

-

Exclusion of Oxygen: Storing and handling solutions under an inert atmosphere, such as nitrogen, is crucial to prevent oxidative decomposition.[15]

Conclusion

The stability of anhydrous sodium hydrosulfite in solution is a multifaceted issue critically dependent on pH, temperature, concentration, and the presence of oxygen. Understanding its decomposition kinetics and pathways is essential for its effective use in research and development. By controlling these factors and employing appropriate analytical techniques and stabilization methods, the challenges associated with its instability can be effectively managed, ensuring its reliable performance as a potent reducing agent.

References

- 1. diva-portal.org [diva-portal.org]

- 2. atamankimya.com [atamankimya.com]

- 3. atamankimya.com [atamankimya.com]

- 4. Sodium dithionite - Wikipedia [en.wikipedia.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Chemistry of sodium dithionite. Part 1.—Kinetics of decomposition in aqueous bisulphite solutions - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. scribd.com [scribd.com]

- 9. Simple Method for Determination of Sodium Hydrosulfite by Spectrophotometric Technique | Semantic Scholar [semanticscholar.org]

- 10. Simple Method for Determination of Sodium Hydrosulfite by Spectrophotometric Technique | Burapha Science Journal [scijournal.buu.ac.th]

- 11. Simple Method for Determination of Sodium Hydrosulfite by Spectrophotometric Technique | Sila | งดใช้ระบบ 3-31 กค 66 Burapha Science Journal [science.buu.ac.th]

- 12. US4126716A - Process for preparing stable anhydrous sodium dithionite - Google Patents [patents.google.com]

- 13. US3669895A - Sodium hydrosulfite stabilization composition - Google Patents [patents.google.com]

- 14. US3666409A - Method of stabilizing sodium hydrosulfite - Google Patents [patents.google.com]

- 15. chemtradelogistics.com [chemtradelogistics.com]

An In-depth Technical Guide to the Redox Potential of Sodium Dithionite in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium dithionite (Na₂S₂O₄), a potent reducing agent, plays a crucial role in various chemical and biological systems. Its reducing power is fundamentally governed by its redox potential, which is highly sensitive to environmental conditions such as pH, concentration, and temperature. This technical guide provides a comprehensive analysis of the redox potential of sodium dithionite in aqueous solutions. It includes a detailed summary of quantitative data, step-by-step experimental protocols for accurate measurement, and visual representations of the underlying chemical processes and experimental setups. Understanding the nuances of dithionite's electrochemical behavior is paramount for its effective and reproducible application in research and development.

Redox Potential: A Quantitative Overview

The reducing action of sodium dithionite involves the oxidation of the dithionite ion (S₂O₄²⁻) to bisulfite (HSO₃⁻), releasing two electrons. The standard redox potential (E⁰') for this half-reaction at pH 7 is approximately -0.66 V versus the Normal Hydrogen Electrode (NHE), establishing it as a strong reductant.[1] However, the actual redox potential is a dynamic value, significantly influenced by the solution's composition.

Key Influencing Factors

-

pH: The redox potential of sodium dithionite is strongly pH-dependent. The potential becomes more negative (indicating a stronger reducing agent) as the pH increases.[2] Below a pH of approximately 6.9, the potential changes by about -59 mV per pH unit, while above this pH, the change is approximately -118 mV per pH unit.[2]

-

Concentration: The midpoint potential of dithionite solutions becomes less negative as the concentration of dithionite increases.[2] This is due to the equilibrium between the dithionite dimer (S₂O₄²⁻) and the monomeric radical anion (SO₂⁻•), which is the actual reducing species.

Data Summary Table

The following table summarizes the redox potential of sodium dithionite under various conditions, providing a quick reference for experimental design.

| Parameter | Condition | Redox Potential (V vs. NHE) |

| Standard Potential | pH 7, 25 °C | -0.66[1] |

| Concentration | 1 M at pH 7 | -0.386[2] |

| 100 mM at pH 7 | -0.415 | |

| 1 mM at pH 7 | -0.467 | |

| 1 µM at pH 7 | -0.560 | |

| pH | 100 mM at pH 11 | -0.887 |

| Temperature | Change per °C rise (2-40 °C) | -0.0016[2] |

Chemical Behavior in Aqueous Solution: Equilibria and Decomposition

The chemistry of aqueous sodium dithionite is complex, involving not only the primary redox reaction but also dissociation and decomposition pathways that are crucial to understand for its proper use.

Dissociation Equilibrium

In solution, the dithionite ion (S₂O₄²⁻) exists in equilibrium with the sulfoxyl radical anion (SO₂⁻•). This radical is considered the primary electron-donating species in many reactions.

S₂O₄²⁻ ⇌ 2SO₂⁻•

Decomposition Pathways

Sodium dithionite is inherently unstable in aqueous solutions, and its decomposition is accelerated by acidic conditions and elevated temperatures.[3] The primary decomposition reactions differ in acidic/neutral versus alkaline media.

References

The Hygroscopic Nature of Anhydrous Sodium Hydrosulfite: A Technical Guide

Executive Summary: Anhydrous sodium hydrosulfite (Na₂S₂O₄), also known as sodium dithionite, is a powerful reducing agent with significant applications in the pharmaceutical, textile, and paper industries. Despite its utility, its efficacy and stability are profoundly compromised by its inherent hygroscopicity. This technical guide provides an in-depth examination of the hygroscopic nature of anhydrous sodium hydrosulfite, detailing its physicochemical properties, moisture-induced decomposition pathways, and recommended experimental protocols for assessing its hygroscopicity. This document is intended for researchers, scientists, and drug development professionals who handle or formulate with this compound.

Introduction

Anhydrous sodium hydrosulfite is a white to light-yellow crystalline powder recognized for its strong reducing capabilities.[1][2] While stable in a completely dry environment, it exhibits significant instability in the presence of atmospheric moisture and air.[3][4][5] This hygroscopic nature leads to a series of exothermic decomposition reactions that not only degrade the compound, reducing its potency, but also pose significant safety risks, including spontaneous ignition.[1][4][6] Understanding and quantifying this moisture sensitivity is critical for developing stable formulations, ensuring safe handling, and establishing appropriate storage conditions.

Physicochemical Properties

A summary of the key physicochemical properties of anhydrous sodium hydrosulfite is presented below. This data is essential for its proper handling and application in a research and development setting.

| Property | Value | Reference(s) |

| Chemical Formula | Na₂S₂O₄ | [3][7] |

| Molar Mass | 174.107 g/mol | [3][4] |

| Appearance | White to grayish-white or light-yellow crystalline powder | [1][4][7] |

| Odor | Faint sulfurous odor or odorless | [1][4][7] |

| Solubility in Water | 18.2 g/100 mL (at 20 °C) | [4] |

| Decomposition Point | Decomposes above 90 °C in air; above 150 °C in absence of air | [1][3][4][8] |

| Stability | Stable in dry air; highly reactive with moisture, heat, and acids. | [1][3][4] |

Hygroscopic Nature and Moisture-Induced Instability

The core challenge in working with anhydrous sodium hydrosulfite is its propensity to absorb ambient moisture. This process is not merely a physical absorption but initiates a cascade of chemical degradations. The compound spontaneously heats upon contact with air and moisture, a reaction that can generate sufficient heat to ignite surrounding combustible materials.[1][4][6] Even small amounts of water can trigger a severe exothermic decomposition.

Illustrative Table for Hygroscopicity Data (Values Not Found in Literature)

| Relative Humidity (%) | Equilibrium Moisture Content (% w/w) | Time to Equilibrium (hours) | Observations |

| 20 | Data not available | Data not available | Expected to be low, slow absorption |

| 40 | Data not available | Data not available | Moderate absorption rate |

| 60 | Data not available | Data not available | Significant, rapid water uptake |

| 80 | Data not available | Data not available | Very rapid absorption, potential deliquescence |

Moisture-Induced Decomposition Pathways

The interaction of anhydrous sodium hydrosulfite with water and oxygen leads to its decomposition through several distinct chemical pathways. These reactions are highly complex and can be influenced by factors such as pH, temperature, and the presence of oxygen.

Oxidative Decomposition in the Presence of Moisture

When exposed to both moisture and atmospheric oxygen, sodium hydrosulfite undergoes an oxidative decomposition, yielding sodium bisulfate and sodium bisulfite.[1][4] This is a primary degradation pathway under typical atmospheric storage conditions.

Aqueous Hydrolysis (Anaerobic Conditions)

In an aqueous solution or when wet in the absence of oxygen, sodium hydrosulfite is unstable and decomposes via hydrolysis to form sodium thiosulfate and sodium bisulfite.[1][3][4] This reaction underscores why solutions of the compound cannot be stored for long periods.

Experimental Protocol for Hygroscopicity Assessment

To quantitatively assess the hygroscopic nature of anhydrous sodium hydrosulfite, a standardized protocol using Dynamic Vapor Sorption (DVS) is recommended. DVS measures the change in mass of a sample exposed to controlled, stepped changes in relative humidity at a constant temperature.[2][9][10]

Principle

The DVS instrument consists of an ultra-sensitive microbalance that houses the sample in a chamber where temperature and relative humidity are precisely controlled.[9][11] A carrier gas (typically dry nitrogen) is passed through a water reservoir to generate humidified air, which is then mixed with a dry air stream to achieve the target RH. The instrument records the sample mass over time until equilibrium is reached at each RH step.[10]

Methodology

-

Sample Preparation: Accurately weigh 5-10 mg of anhydrous sodium hydrosulfite onto the DVS sample pan. Handle the sample in a low-humidity environment (e.g., a glove box) to minimize pre-exposure to moisture.

-

Drying Stage: Place the sample in the DVS instrument and dry it in situ under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved. This establishes the initial dry mass of the sample.

-

Sorption Phase: Program the instrument to increase the relative humidity in a stepwise fashion (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument will hold the RH constant until the sample mass equilibrates (defined by a mass change of less than a specified threshold, e.g., 0.002% over 10 minutes).

-

Desorption Phase: Following the sorption phase, decrease the RH in the same stepwise manner back to 0% RH to measure the release of water from the sample.

-

Data Analysis: The change in mass at each RH step is used to calculate the percentage of water sorbed. Plotting the equilibrium moisture content (% w/w) against the relative humidity generates a moisture sorption-desorption isotherm, which provides a detailed profile of the material's hygroscopicity.

Conclusion and Recommendations

The profound hygroscopicity of anhydrous sodium hydrosulfite is a critical parameter that dictates its stability, efficacy, and safety. Contact with moisture initiates rapid, exothermic decomposition, leading to a loss of reductive power and presenting handling risks. For professionals in research and drug development, it is imperative to:

-

Handle and Store with Care: Always store anhydrous sodium hydrosulfite in tightly sealed containers in a cool, dry, and well-ventilated place, away from moisture and acids.[6]

-

Utilize Inert Atmospheres: When possible, handle the material under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air and humidity.

-

Characterize Hygroscopicity: Employ methods such as Dynamic Vapor Sorption to quantitatively characterize the moisture sorption behavior of new batches or when developing new formulations containing this compound.

By understanding and controlling for its hygroscopic nature, the risks associated with anhydrous sodium hydrosulfite can be mitigated, allowing its powerful reducing properties to be harnessed effectively and safely.

References

- 1. atamankimya.com [atamankimya.com]

- 2. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 3. Sodium dithionite - Wikipedia [en.wikipedia.org]

- 4. Sodium dithionite - Sciencemadness Wiki [sciencemadness.org]

- 5. US3666409A - Method of stabilizing sodium hydrosulfite - Google Patents [patents.google.com]

- 6. SODIUM HYDROSULFITE - Ataman Kimya [atamanchemicals.com]

- 7. Sodium Dithionite | Na2S2O4 | CID 24489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 10. orbit.dtu.dk [orbit.dtu.dk]

- 11. azom.com [azom.com]

Solubility of Sodium Hydrosulfite in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydrosulfite (Na₂S₂O₄), also known as sodium dithionite, is a powerful reducing agent with significant applications across various fields, including organic synthesis, textile manufacturing, and pharmaceuticals. Its efficacy in these applications is often dependent on its solubility in the reaction medium. While its solubility in aqueous solutions is well-documented, a comprehensive understanding of its behavior in organic solvents is crucial for process optimization, reaction design, and the development of novel synthetic methodologies. This technical guide provides a detailed overview of the solubility of sodium hydrosulfite in a range of organic solvents, outlines experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concept: The Challenge of Dissolving an Ionic Salt in Organic Media

Sodium hydrosulfite is an ionic salt. Its solubility is governed by the principle of "like dissolves like." Polar solvents are generally required to solvate the sodium cations (Na⁺) and the dithionite anions (S₂O₄²⁻), overcoming the lattice energy of the crystalline solid. Most organic solvents, particularly those with low polarity, are poor solvents for ionic compounds. This inherent chemical principle results in the generally low solubility of sodium hydrosulfite in many common organic solvents.

Quantitative Solubility Data

Comprehensive quantitative data on the solubility of sodium hydrosulfite in a wide array of organic solvents is not extensively available in published literature. The available information, largely qualitative, indicates a general insolubility or, at best, slight solubility in most common organic solvents. One notable exception is formamide, in which sodium hydrosulfite exhibits significant solubility[1].

The following table summarizes the known qualitative and the limited quantitative solubility of sodium hydrosulfite in various organic solvents.

| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Reported Solubility |

| Alcohols | |||

| Methanol | CH₃OH | 32.7 | Insoluble[2], Slightly Soluble[3] |

| Ethanol | C₂H₅OH | 24.5 | Insoluble[2], Slightly Soluble[4][5][6] |

| n-Propanol | C₃H₇OH | 20.1 | Insoluble (by inference) |

| Isopropanol | (CH₃)₂CHOH | 18.3 | Insoluble (by inference) |

| Ketones | |||

| Acetone | (CH₃)₂CO | 20.7 | Insoluble (by inference) |

| Amides | |||

| Formamide | HCONH₂ | 111 | Soluble[1] |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NCHO | 36.7 | Used in reactions, implying some solubility[7] |

| Other Solvents | |||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | No data found |

| Acetonitrile | CH₃CN | 37.5 | No data found |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | No data found |

| Toluene | C₇H₈ | 2.4 | Insoluble (expected) |

| Hexane | C₆H₁₄ | 1.9 | Insoluble (expected) |

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of sodium hydrosulfite in organic solvents requires robust experimental design and execution. The following protocols describe common methodologies suitable for this purpose. Given the sensitivity of sodium hydrosulfite to air and moisture, all procedures should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid[8][9][10]. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Methodology:

-

Sample Preparation:

-

Add an excess amount of anhydrous sodium hydrosulfite to a known volume or mass of the desired organic solvent in a sealed, airtight vessel.

-

The vessel should be placed in a constant temperature bath and agitated (e.g., using a magnetic stirrer) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed[11].

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-weighed, airtight syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, dry container.

-

Carefully evaporate the solvent under reduced pressure or in a controlled inert gas stream at a temperature that does not cause decomposition of the sodium hydrosulfite.

-

Once the solvent is completely removed, weigh the container with the solid residue. The difference in weight gives the mass of the dissolved sodium hydrosulfite.

-

-

Calculation:

-

The solubility can be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

-

Spectroscopic Methods

Spectroscopic methods, such as UV-Vis or IR spectroscopy, can be employed to determine the concentration of a solute in a saturated solution, provided the solute has a distinct absorption band in the chosen solvent[12].

Methodology:

-

Calibration Curve:

-

Prepare a series of standard solutions of sodium hydrosulfite of known concentrations in the organic solvent of interest.

-

Measure the absorbance of each standard solution at a specific wavelength where the solute absorbs maximally.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Saturated Solution Preparation:

-

Prepare a saturated solution of sodium hydrosulfite in the organic solvent as described in the gravimetric method (Step 1).

-

-

Analysis:

-

After equilibration, filter the saturated solution to remove any undissolved solid.

-

Dilute a known volume of the saturated solution with the pure solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at the same wavelength used for the calibration curve.

-

Use the calibration curve to determine the concentration of sodium hydrosulfite in the diluted solution and then calculate the concentration in the original saturated solution.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the solubility of sodium hydrosulfite in an organic solvent.

Caption: Experimental workflow for solubility determination.

Signaling Pathways and Logical Relationships in Solubility

The process of dissolution can be conceptualized as a series of interconnected events. The following diagram illustrates the logical relationships influencing the solubility of an ionic compound like sodium hydrosulfite in an organic solvent.

Caption: Factors influencing the solubility of an ionic solid.

Conclusion

The solubility of sodium hydrosulfite in organic solvents is a critical parameter for its application in non-aqueous systems. While it is generally insoluble in most common organic solvents, its solubility in formamide presents unique opportunities for reaction chemistry. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively determine the solubility of sodium hydrosulfite in solvents of interest. A thorough understanding of its solubility characteristics will enable the scientific community to further harness the synthetic potential of this versatile reducing agent.

References

- 1. US4605545A - Method for producing sodium dithionite - Google Patents [patents.google.com]

- 2. egchemicals.com [egchemicals.com]

- 3. Sodium dithionite - Sciencemadness Wiki [sciencemadness.org]

- 4. Sodium dithionite - Wikipedia [en.wikipedia.org]

- 5. Sodium Dithionite | Na2S2O4 | CID 24489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sodium hydrosulfite technical grade Sodium hypodisulfite [sigmaaldrich.com]

- 7. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

- 10. pharmajournal.net [pharmajournal.net]

- 11. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Sodium Hydrosulfite: A Versatile Reducing Agent in Organic Synthesis - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Sodium hydrosulfite, also known as sodium dithionite (Na₂S₂O₄), is a powerful, versatile, and cost-effective reducing agent with broad applications in organic synthesis.[1][2] Its high reactivity and compatibility with aqueous and some organic solvents make it an invaluable tool for various chemical transformations crucial in the pharmaceutical and fine chemical industries.[1][3] This document provides detailed application notes and experimental protocols for the use of sodium hydrosulfite in key organic reactions.

Reduction of Nitro Compounds to Amines

The reduction of aromatic and aliphatic nitro groups to their corresponding amines is a fundamental transformation in organic synthesis, often a key step in the preparation of pharmaceutical intermediates and other valuable compounds.[1][4][5] Sodium hydrosulfite offers a reliable and efficient method for this conversion.[4][5]

Application Notes:

Sodium hydrosulfite is particularly effective for the reduction of nitroarenes to anilines.[2] The reaction is typically carried out in a biphasic system (e.g., dichloromethane-water) or a mixture of organic solvents and water (e.g., acetonitrile-water) to ensure the solubility of both the substrate and the reducing agent.[4] The use of a phase-transfer catalyst (PTC) can enhance the reaction rate and efficiency.[5] The chemoselectivity of this reduction is a significant advantage; for instance, an aromatic nitro group can be selectively reduced in the presence of an aliphatic nitro group under certain conditions.[4]

Quantitative Data for Nitroarene Reduction:

| Entry | Substrate | Product | Reaction Time (h) | Yield (%) | Reference |

| 1 | 4-Nitrotoluene | 4-Methylaniline | 3 | 95 | [4] |

| 2 | 1-Chloro-4-nitrobenzene | 4-Chloroaniline | 3 | 92 | [4] |

| 3 | 1-Nitro-1-phenylcyclohexane | 1-Amino-1-phenylcyclohexane | 24 | 90 | [4] |

| 4 | 2-Methyl-2-nitropropyl p-nitrobenzoate | 2-(Hydroxylamino)-2-methylpropyl p-aminobenzoate | 3 | 91 | [4] |

Experimental Protocol: Reduction of 4-Nitrotoluene to 4-Methylaniline

Materials:

-

4-Nitrotoluene

-

Sodium hydrosulfite (Na₂S₂O₄)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Octylviologen (electron transfer catalyst, optional)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitrotoluene (1.0 mmol) in dichloromethane (10 mL).

-

Prepare an aqueous solution of sodium hydrosulfite (3.0 mmol) and sodium bicarbonate (6.0 mmol) in water (10 mL).

-

If using an electron transfer catalyst, add octylviologen (0.05 mmol) to the organic phase.

-

Combine the organic and aqueous solutions in the reaction flask.

-

Stir the biphasic mixture vigorously at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield 4-methylaniline.

Reduction of Aldehydes and Ketones to Alcohols

Sodium hydrosulfite is an effective reagent for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols.[1][6] This method provides an alternative to metal hydride reducing agents.

Application Notes:

The reduction of carbonyl compounds with sodium hydrosulfite is typically performed in a mixture of water and an organic cosolvent such as dioxane or dimethylformamide (DMF) at reflux temperatures.[1][6] The addition of DMF can significantly improve the conversion of sluggishly reacting ketones.[1] A proposed mechanism involves the formation of an α-hydroxy sulfinate intermediate.[7]

Quantitative Data for Carbonyl Reduction:

| Entry | Substrate | Cosolvent | Reaction Time (h) | Conversion (%) | Reference |

| 1 | Benzaldehyde | Dioxane | 2 | >99 | [1] |

| 2 | Acetophenone | Dioxane | 6 | 98 | [1] |

| 3 | Cyclohexanone | Dioxane | 2 | >99 | [1] |

| 4 | 4-Heptanone | DMF | 24 | 85 | [1] |

Experimental Protocol: Reduction of Benzaldehyde to Benzyl Alcohol

Materials:

-

Benzaldehyde

-

Sodium hydrosulfite (Na₂S₂O₄)

-

Dioxane

-

Water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a round-bottom flask, dissolve benzaldehyde (10 mmol) in a mixture of dioxane (20 mL) and water (20 mL).

-

Add sodium hydrosulfite (30 mmol) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 2 hours.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 50 mL of water.

-

Extract the aqueous solution with dichloromethane (3 x 20 mL).

-

Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain benzyl alcohol.

Reductive Cleavage of Azo Compounds

Azo dyes are widely used in the textile industry and can be cleaved back to their constituent amines using reducing agents.[8] Sodium hydrosulfite is commonly employed for this purpose, breaking the N=N double bond.[9]

Application Notes:

The reductive cleavage of azo compounds with sodium hydrosulfite is an important industrial process for color stripping from dyed fabrics.[9][10] In organic synthesis, this reaction can be used as a method to unmask amine functionalities. The reaction is typically carried out in an aqueous medium.

Experimental Protocol: Reductive Cleavage of Methyl Orange

Materials:

-

Methyl Orange

-

Sodium hydrosulfite (Na₂S₂O₄)

-

Water

-

Beaker

-

Magnetic stirrer

Procedure:

-

Prepare a dilute aqueous solution of Methyl Orange in a beaker.

-

While stirring the solution at room temperature, add solid sodium hydrosulfite portion-wise.

-

Continue stirring and observe the discoloration of the solution, indicating the reductive cleavage of the azo bond.

-

The resulting solution will contain the corresponding aromatic amines. Further purification steps would be required to isolate the products.

Reductive Dehalogenation of Aryl Halides

Sodium hydrosulfite can be used for the reductive dehalogenation of certain activated aryl halides. This reaction is particularly effective for substrates that can tautomerize, such as halogenated phenols and aminophenols.[3]

Application Notes:

This metal-free dehalogenation method is environmentally benign, using an inexpensive and safe reagent in an aqueous medium.[3] It is especially suitable for the removal of bromine and iodine from aromatic rings under mild conditions.[3]

Desulfonation of Aromatic Compounds

Sodium hydrosulfite can effect the removal of sulfonic acid groups from aromatic rings.[1] This desulfonation reaction is a useful tool in organic synthesis for modifying aromatic compounds.

Application Notes:

The desulfonation process is valuable in drug development and other areas where the modification of aromatic systems is required.[1] The reaction conditions are typically aqueous.

Visualizations

General Workflow for Sodium Hydrosulfite Reduction

Caption: General experimental workflow for a typical reduction reaction using sodium hydrosulfite.

Proposed Mechanism for Aldehyde/Ketone Reduction

Caption: Proposed mechanistic pathway for the reduction of aldehydes and ketones by sodium hydrosulfite.

References

- 1. pure.rug.nl [pure.rug.nl]

- 2. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 3. Reductive dehalogenation and dehalogenative sulfonation of phenols and heteroaromatics with sodium sulfite in an aqueous medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. research.rug.nl [research.rug.nl]

- 7. datapdf.com [datapdf.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is an economical and versatile reducing agent widely employed in organic synthesis.[1] Its application in the reduction of nitro compounds to their corresponding primary amines is a cornerstone transformation in the synthesis of pharmaceuticals, dyes, and agrochemicals. This method is particularly valued for its mild reaction conditions, high chemoselectivity, and tolerance of various functional groups, presenting a metal-free alternative to catalytic hydrogenation or reductions using metals like iron, tin, or zinc in acidic media.[2][3]

The utility of sodium dithionite extends to one-pot tandem reactions, where the in situ generated amine can participate in subsequent cyclization or condensation steps, streamlining synthetic pathways and improving overall efficiency.[4][5][6]

Mechanism of Action

The reduction of nitro compounds by sodium dithionite is believed to proceed via a single-electron transfer mechanism.[7][8] In aqueous or semi-aqueous media, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is considered the active reducing species. The reaction involves the stepwise transfer of electrons from the •SO₂⁻ radical to the nitro group, leading to the formation of nitroso and hydroxylamine intermediates, which are then further reduced to the corresponding amine.

Applications in Organic Synthesis

Sodium dithionite has proven to be a reliable reagent for the reduction of a wide array of nitroarenes and, in some cases, nitroalkanes.[9] Its chemoselectivity is a significant advantage; for instance, it can selectively reduce a nitro group in the presence of other reducible functionalities such as aldehydes, ketones, esters, and halogens.[3][10] This selectivity makes it a valuable tool in the synthesis of complex molecules and functionalized intermediates.

Recent applications have demonstrated its efficacy in tandem reactions, such as the synthesis of α-aminophosphonates, dihydro-benzothiadiazine-1,1-dioxides, and 2-substituted quinazolin-4(3H)-ones, by combining the initial nitro reduction with subsequent intramolecular or intermolecular reactions in a single pot.[4][10][11]

Quantitative Data Summary